molecular formula C24H31N3O4 B565407 N-(N2-Boc-2-Aminophenyl)-N'-phenylheptanediamide CAS No. 1217017-33-8

N-(N2-Boc-2-Aminophenyl)-N'-phenylheptanediamide

Cat. No. B565407
CAS RN: 1217017-33-8
M. Wt: 425.529
InChI Key: HFNCPUKVONEFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(N2-Boc-2-Aminophenyl)-N'-phenylheptanediamide, often referred to as Boc-Phe-Hept, is an organic compound that is widely used in the synthesis of peptides, peptidomimetics, and other small molecules. It is a versatile building block for peptide synthesis, as it can be used to form a variety of different structures. Boc-Phe-Hept is a protected form of the amino acid phenylalanine, and it can be used to create peptides with a variety of different sequences.

Scientific Research Applications

Boc-Phe-Hept is widely used in scientific research, particularly in the field of peptide synthesis. It is often used to create peptides with a variety of different sequences, and it can be used to form peptidomimetics. It is also used to create small molecules that can be used in drug discovery and development. Additionally, Boc-Phe-Hept can be used to create compounds that can be used in the study of proteins and enzymes.

Mechanism of Action

Boc-Phe-Hept is an amino acid derivative that is used in the synthesis of peptides and peptidomimetics. It acts as a building block for peptide synthesis, and it can be used to form a variety of different peptide sequences. The peptides and peptidomimetics created using Boc-Phe-Hept can then be used to study the structure and function of proteins and enzymes.
Biochemical and Physiological Effects
Boc-Phe-Hept is a protected form of the amino acid phenylalanine. It is not known to have any direct biochemical or physiological effects, as it is used primarily as a building block for peptide synthesis. The peptides and peptidomimetics created using Boc-Phe-Hept can have a variety of different effects, depending on the sequence of the peptide.

Advantages and Limitations for Lab Experiments

Boc-Phe-Hept has a number of advantages for use in laboratory experiments. It is a relatively easy compound to synthesize, and it can be used to create a variety of different peptide sequences. Additionally, it is relatively stable, and it can be stored for long periods of time. The main limitation of Boc-Phe-Hept is that it is not suitable for use in the synthesis of large peptides or peptidomimetics.

Future Directions

The use of Boc-Phe-Hept in the synthesis of peptides and peptidomimetics is likely to continue to be an important area of research. Additionally, researchers are looking for ways to use Boc-Phe-Hept to create more complex peptide sequences and peptidomimetics. Additionally, researchers are looking for ways to use Boc-Phe-Hept to create compounds that can be used in drug discovery and development. Finally, researchers are looking for ways to use Boc-Phe-Hept to create compounds that can be used to study the structure and function of proteins and enzymes.

Synthesis Methods

Boc-Phe-Hept is synthesized via a two-step reaction. The first step involves the reaction of a protected amine with a bromoacetyl chloride, which produces an intermediate compound. The second step involves the reaction of the intermediate compound with a protected phenylalanine, which results in the formation of Boc-Phe-Hept. The reaction can be simplified to the following:
Amine + Bromoacetyl Chloride → Intermediate Compound
Intermediate Compound + Phenylalanine → Boc-Phe-Hept

properties

IUPAC Name

tert-butyl N-[2-[(7-anilino-7-oxoheptanoyl)amino]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4/c1-24(2,3)31-23(30)27-20-15-11-10-14-19(20)26-22(29)17-9-5-8-16-21(28)25-18-12-6-4-7-13-18/h4,6-7,10-15H,5,8-9,16-17H2,1-3H3,(H,25,28)(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNCPUKVONEFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)CCCCCC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724459
Record name tert-Butyl {2-[(7-anilino-7-oxoheptanoyl)amino]phenyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217017-33-8
Record name tert-Butyl {2-[(7-anilino-7-oxoheptanoyl)amino]phenyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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